molecular formula C16H14FN3O3S B2658167 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide CAS No. 946293-61-4

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B2658167
CAS RN: 946293-61-4
M. Wt: 347.36
InChI Key: VUSORLZCMXDDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzothiadiazine family of compounds and has been found to have a variety of interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and reactivity of this chemical structure. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared from benzo[d]thiazol-2-amine and flurbiprofen, showcasing a method for creating highly specific derivatives through the manipulation of functional groups. This synthesis process is essential for the exploration of potential applications in diverse scientific fields, including material science and pharmaceuticals (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Anti-inflammatory Agents

The structural adaptability of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide allows for its incorporation into molecules with significant antimicrobial and anti-inflammatory properties. Synthesis of novel derivatives, such as pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety, demonstrated potential as antimicrobial and anti-inflammatory agents. This highlights the compound's utility in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Luminescent Properties for White Light Emission

Benzothiazole derivatives, including those structurally related to 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide, have been studied for their luminescent properties. These studies revealed the potential for application in white light emission technologies. By doping structurally similar compounds into a polymer matrix, researchers achieved saturated white-light emission, indicating the compound's potential in light-emitting diode (LED) technology and other optical applications (Lu et al., 2017).

Chemiluminescence in Aqueous Systems

Further exploration into the chemiluminescence efficiency of benzothiazole derivatives tethered to fluorescers through a linker demonstrated a significant increase in light emission in aqueous systems. This finding suggests potential applications in biochemical assays, environmental monitoring, and medical diagnostics, where specific and efficient chemiluminescent probes are essential (Watanabe et al., 2012).

properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-11-5-7-12(8-6-11)18-16(21)10-9-15-19-13-3-1-2-4-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSORLZCMXDDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.